
JNJ-39758979 dihydrochloride
Overview
Description
JNJ 39758979 dihydrochloride is a high-affinity and selective antagonist of the histamine H4 receptor. This compound is known for its oral bioavailability and significant selectivity for the histamine H4 receptor over other histamine receptors. It has been extensively studied for its potential therapeutic applications in inflammatory and pruritic conditions .
Preparation Methods
The synthesis of JNJ 39758979 dihydrochloride involves several steps, starting from commercially available starting materials. The key synthetic route includes the formation of the pyrrolidine ring and the subsequent attachment of the pyridinamine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
JNJ 39758979 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: JNJ 39758979 dihydrochloride can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Overview
JNJ-39758979 dihydrochloride is a selective histamine H4 receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the fields of dermatology and respiratory medicine. This compound has been investigated for its efficacy in managing conditions like pruritus (itching) and asthma, although its clinical development has faced challenges.
Chemical Characteristics
- Chemical Name : 4-[(3 R)-3-Amino-1-pyrrolidinyl]-6-(1-methylethyl)-2-pyridinamine dihydrochloride
- Molecular Weight : 294.22 g/mol
- Purity : ≥98% (HPLC)
- Selectivity : Exhibits >80-fold selectivity for the H4 receptor over other histamine receptors with a Ki value of 12.5 nM .
Pruritus Management
JNJ-39758979 has shown promise in reducing histamine-induced pruritus. A randomized clinical study demonstrated that a single oral dose significantly reduced pruritus scores compared to placebo and was effective at both 2 hours (P = 0.0248) and 6 hours (P = 0.0060) post-administration . This effect positions JNJ-39758979 as a potential treatment option for conditions characterized by itching, such as atopic dermatitis.
Asthma Treatment
The compound has been evaluated in clinical trials for asthma management, particularly in patients with uncontrolled asthma. However, a Phase 2a trial did not meet its primary efficacy endpoint, although it suggested potential effectiveness in eosinophilic asthma patients . The drug's ability to inhibit eosinophil shape change in vitro and reduce inflammation in vivo further supports its role in respiratory conditions .
Anti-inflammatory Effects
JNJ-39758979 exhibits anti-inflammatory properties, which have been observed in preclinical studies. It inhibited ovalbumin-induced inflammation in ovalbumin-sensitized mice, indicating its potential utility in inflammatory diseases . This characteristic aligns with the growing interest in H4 receptor antagonists as therapeutic agents for various immune-related disorders.
Case Studies and Clinical Trials
Challenges and Safety Concerns
Despite its promising applications, the clinical development of JNJ-39758979 faced significant hurdles due to reports of idiosyncratic drug-induced agranulocytosis in some subjects during trials . This life-threatening side effect has limited its clinical use, highlighting the need for careful monitoring and further research to understand the underlying mechanisms.
Mechanism of Action
JNJ 39758979 dihydrochloride exerts its effects by selectively binding to and antagonizing the histamine H4 receptor. This receptor is involved in the regulation of immune responses and inflammation. By blocking the histamine H4 receptor, JNJ 39758979 dihydrochloride inhibits the downstream signaling pathways that lead to inflammation and pruritus. The molecular targets and pathways involved include the inhibition of histamine-induced cAMP inhibition and the reduction of eosinophil shape change .
Comparison with Similar Compounds
JNJ 39758979 dihydrochloride is unique due to its high selectivity and affinity for the histamine H4 receptor. Similar compounds include:
JNJ 7777120: Another histamine H4 receptor antagonist with a shorter in vivo half-life and different side effect profile.
Toreforant: A histamine H4 receptor antagonist developed to overcome the side effects associated with JNJ 39758979 dihydrochloride, such as drug-induced agranulocytosis.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and side effect profiles.
Biological Activity
JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R), which has garnered attention for its potential therapeutic applications in various inflammatory and pruritic conditions. This article provides a comprehensive overview of its biological activity, including pharmacological properties, clinical findings, and relevant case studies.
Chemical Structure : JNJ-39758979 is characterized by the chemical formula and a molecular weight of approximately 294.22 g/mol. Its high affinity for the H4R is indicated by a dissociation constant (Ki) of 12.5 nM, showcasing over 80-fold selectivity for H4 over other histamine receptors, which minimizes off-target effects .
Mechanism of Action : As an H4R antagonist, JNJ-39758979 inhibits histamine-induced signaling pathways that contribute to inflammation and pruritus. Specifically, it has been shown to inhibit eosinophil shape change in vitro and reduce inflammation in vivo in models such as ovalbumin-sensitized mice .
In Vitro Studies
- Eosinophil Response : JNJ-39758979 effectively inhibited histamine-induced eosinophil shape change in whole blood samples, demonstrating its role in modulating immune responses .
- Selectivity Profile : The compound exhibits minimal activity against a range of other targets, reinforcing its specificity for the H4 receptor .
In Vivo Studies
- Animal Models : In preclinical studies, JNJ-39758979 showed significant efficacy in reducing inflammation associated with asthma and dermatitis. For instance, it demonstrated dose-dependent inhibition in models simulating these conditions .
Phase 1 Trials
A randomized clinical trial assessed the safety and efficacy of JNJ-39758979 in healthy subjects experiencing histamine-induced pruritus. Key findings include:
- Dosage : Subjects received a single oral dose of 600 mg.
- Efficacy : The primary endpoint was the area under the curve (AUC) for pruritus scores measured at various time points post-dose. JNJ-39758979 significantly reduced pruritus compared to placebo at both 2 hours (P = 0.0248) and 6 hours (P = 0.0060) post-administration .
- Safety Profile : Common adverse effects included headache (9%) and nausea (13%), but overall, the compound was well-tolerated with no severe safety concerns noted .
Phase 2 Trials
Further investigations included a phase 2a trial focusing on adults with uncontrolled asthma:
- Outcomes : While it did not meet primary efficacy endpoints, there were indications of potential effectiveness in patients with eosinophilic asthma .
- Adverse Effects : Notably, agranulocytosis was reported as a serious side effect in some cases, raising concerns about its clinical use .
Comparative Efficacy Table
Study Type | Efficacy Measure | JNJ-39758979 Results | Comparison (Cetirizine) |
---|---|---|---|
Phase 1 Trial | AUC of Pruritus Score | Significant reduction at 2h & 6h (P < 0.05) | Significant reduction at 6h (P < 0.0001) |
Phase 2 Trial | Efficacy in Asthma | No primary endpoint met | Not applicable |
Q & A
Basic Research Questions
Q. What experimental approaches are used to validate the selectivity of JNJ-39758979 dihydrochloride for the histamine H4 receptor (H4R)?
- Methodological Answer : Radioligand binding assays should be conducted against a panel of histamine receptor subtypes (H1R, H2R, H3R, H4R) across species (human, mouse, monkey). Measure inhibition constants (Ki) to confirm selectivity, as JNJ-39758979 exhibits Ki values of 12.5 nM (human), 5.3 nM (mouse), and 25 nM (monkey) for H4R, with minimal activity at other receptors . Competitive cAMP inhibition assays (pA2 = 7.9) further validate functional antagonism .
Q. How do species-specific differences in H4R affinity influence preclinical study design?
- Methodological Answer : Researchers must account for interspecies variability in receptor binding. For example, the lower Ki in mice (5.3 nM) compared to humans (12.5 nM) suggests higher potency in murine models. Dose-response curves should be calibrated to reflect these differences, and cross-species pharmacokinetic (PK) studies are recommended to extrapolate findings .
Q. What in vitro assays are suitable for assessing JNJ-39758979’s anti-inflammatory effects?
- Methodological Answer : Use histamine-induced chemotaxis assays in eosinophils or mast cells to quantify inhibition of cell migration. Measure cytokine release (e.g., IL-6, TNF-α) in stimulated immune cells to evaluate downstream anti-inflammatory activity. Pair these with H4R-specific knockout models to confirm receptor-mediated effects .
Advanced Research Questions
Q. How can researchers design in vivo studies to isolate H4R-mediated anti-pruritic effects from H1R-mediated responses?
- Methodological Answer : Combine JNJ-39758979 with a selective H1R antagonist (e.g., cetirizine) in histamine-induced itch models. Use H4R knockout mice to confirm target specificity. Measure itch latency, flare, and wheal responses, as H4R antagonists reduce pruritus without affecting wheal/flare, unlike H1R blockers .
Q. How should contradictory efficacy outcomes between early and late-phase clinical trials be analyzed?
- Methodological Answer : Compare trial designs and endpoints. For JNJ-39758979, phase I studies demonstrated significant itch reduction in healthy volunteers, while phase IIa failed in atopic dermatitis patients. Differences may arise from disease heterogeneity, dosing regimens, or unaddressed safety issues (e.g., agranulocytosis). Retrospective subgroup analyses and PK/PD modeling can identify confounders .
Q. What strategies optimize JNJ-39758979’s stability in formulation studies, given its dihydrochloride salt form?
- Methodological Answer : Dihydrochloride salts (2:1 HCl-to-base ratio) enhance solubility but require pH-controlled buffers (e.g., phosphate-buffered saline) to prevent degradation. Conduct accelerated stability testing (40°C/75% RH) and monitor impurities via HPLC. Consider lyophilization for long-term storage .
Q. How can researchers mitigate safety risks identified in clinical trials (e.g., agranulocytosis) during preclinical development?
- Methodological Answer : Implement rigorous hematological monitoring in chronic toxicity studies (6-month rat/monkey models). Use flow cytometry to track neutrophil counts and bone marrow biopsies to assess myelotoxicity. Compare results with structurally similar H4R antagonists to identify class effects .
Q. Methodological Considerations
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer : Follow institutional chemical hygiene plans (e.g., OSHA-compliant SOPs). Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Store the compound in desiccated conditions at -20°C. Reference Safety Data Sheets (SDS) for spill management and disposal .
Q. How should researchers report conflicting data on H4R antagonist efficacy in peer-reviewed manuscripts?
- Methodological Answer : Structure the discussion to highlight methodological variables (e.g., species, dosing, endpoints). Use tables to juxtapose Ki values, trial outcomes, and adverse events. Cite CONSORT guidelines for clinical data transparency and include supplemental materials for raw datasets .
Q. What in silico tools can predict off-target interactions of this compound?
Properties
CAS No. |
1620648-30-7 |
---|---|
Molecular Formula |
C11H21Cl2N5 |
Molecular Weight |
294.22 g/mol |
IUPAC Name |
4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H19N5.2ClH/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16;;/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15);2*1H/t8-;;/m1../s1 |
InChI Key |
KXPWYAVIFCXPRW-YCBDHFTFSA-N |
SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl |
Isomeric SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CC[C@H](C2)N.Cl.Cl |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-39758979 2HCl; JNJ-39758979 dihydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.